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Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B10861449 Get Quote

Technical Support Center: NP-1815-PX
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with NP-1815-PX. The

information is based on available scientific literature.

Frequently Asked Questions (FAQs)
1. What is NP-1815-PX and what is its primary mechanism of action?

NP-1815-PX is a selective antagonist of the P2X4 receptor (P2X4R), a cation channel

activated by extracellular ATP.[1] Its primary mechanism of action is to block the function of this

receptor, which is known to be involved in cellular signaling, particularly in immune cells.

2. In which cell lines has NP-1815-PX been studied?

NP-1815-PX has been evaluated in several cell lines to understand its effects on P2X4R

activity and downstream signaling pathways. These include:

1321N1 cells: Used to express human, rat, or mouse P2X4 receptors to study the

compound's antagonist activity.[1]

THP-1 cells: A human monocytic cell line used to investigate the anti-inflammatory effects of

NP-1815-PX, particularly its impact on the NLRP3 inflammasome.[2][3]
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PC3 cells: A human prostate cancer cell line where the role of P2X4R in cancer biology has

been investigated.[1]

3. Is there any published data on the general cytotoxicity or toxicity of NP-1815-PX in cell

lines?

Currently, there is a lack of publicly available, comprehensive studies focused specifically on

the cytotoxicity of NP-1815-PX across a wide range of cell lines. Existing research primarily

focuses on its pharmacological effects as a P2X4R antagonist at concentrations that are

presumed to be non-toxic. For instance, studies have used NP-1815-PX at concentrations up

to 100 µM to assess its inhibitory effects on P2X4R.[1]

Important Note: A significant publication that investigated the anti-inflammatory effects of NP-

1815-PX in a murine model of colitis and included in vitro work with THP-1 cells has been

retracted due to concerns about the integrity of the presented data.[4] Researchers should be

aware of this and exercise caution when referencing this work.

4. What are the known signaling pathways affected by NP-1815-PX?

The primary known signaling pathway affected by NP-1815-PX is the P2X4R-mediated

pathway. By blocking this receptor, NP-1815-PX can modulate downstream events. One

notable pathway identified in the literature is the NLRP3 inflammasome pathway. In THP-1

cells, NP-1815-PX was reported to counteract the activation of the NLRP3 inflammasome,

leading to a reduction in the release of the pro-inflammatory cytokine IL-1β.[2][3] This was

associated with the inhibition of caspase-1, caspase-5, and caspase-8 activity.[3]

5. Are there any reports of off-target effects?

The available literature emphasizes the selectivity of NP-1815-PX for the P2X4 receptor. One

study showed that it had inhibitory effects on the human P2X4 receptor, but not on the rat P2X3

or human P2X7 receptors at similar concentrations.[1] However, as with any pharmacological

agent, the potential for off-target effects should be considered, especially at higher

concentrations.
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Issue: I am not observing the expected inhibitory effect of NP-1815-PX on my cells.
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P2X4R Expression: Confirm that your cell line expresses the P2X4 receptor at a sufficient

level. You can verify this through techniques like qPCR, western blotting, or

immunofluorescence.

Compound Solubility: NP-1815-PX may have limited solubility in aqueous solutions. Ensure

that it is properly dissolved in a suitable solvent, such as DMSO, before diluting it in your cell

culture medium. Always include a vehicle control in your experiments to account for any

effects of the solvent.

ATP Concentration: The activation of P2X4R is dependent on the concentration of its

agonist, ATP. The concentration of ATP required to elicit a response can vary between cell

types. You may need to optimize the ATP concentration used to stimulate your cells.

Experimental Conditions: Factors such as incubation time, cell density, and media

composition can influence the outcome of your experiment. Ensure that these parameters

are consistent and optimized for your specific cell line and assay.

Issue: I am observing unexpected cytotoxicity in my experiments.

Concentration Range: You may be using a concentration of NP-1815-PX that is toxic to your

specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-

toxic working concentration range for your cells.

Vehicle Toxicity: The solvent used to dissolve NP-1815-PX (e.g., DMSO) can be toxic to cells

at higher concentrations. Ensure that the final concentration of the solvent in your culture

medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always

include a vehicle control.

Assay-Specific Interference: The compound may interfere with the readout of your

cytotoxicity assay. For example, it might have inherent fluorescence or absorbance at the

wavelengths used in your assay. It is advisable to include a control with the compound in

cell-free media to check for any such interference.

Data Presentation
Table 1: Summary of NP-1815-PX Concentrations Used in In Vitro Studies
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Cell Line
Concentration
Range

Purpose of
Treatment

Reference

1321N1 expressing

hP2X4R
30 nM – 100 µM

To determine the

inhibitory effect on

agonist-induced

intracellular Ca2+

responses

[1]

1321N1 expressing

rP2X4R/mP2X4R
0.3 µM and 1 µM

To assess the

inhibitory effect on

ATP-evoked Ca2+

responses

[1]

THP-1

Not specified in

abstract, but used to

study NLRP3

inflammasome

inhibition

To evaluate the effect

on IL-1β release and

caspase activity

[2][3]

Note: The concentrations listed above were used to study the pharmacological effects of NP-

1815-PX and do not represent established cytotoxic concentrations.

Experimental Protocols
General Protocol for Assessing Cytotoxicity of NP-1815-PX using a Cell Viability Assay (e.g.,

MTT, CCK-8)

Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Preparation: Prepare a stock solution of NP-1815-PX in an appropriate solvent

(e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the

desired final concentrations. Also, prepare a vehicle control with the same final concentration

of the solvent.

Treatment: Remove the old medium from the cells and add the medium containing different

concentrations of NP-1815-PX or the vehicle control. Include untreated cells as a negative
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control.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Viability Assay: After incubation, add the viability reagent (e.g., MTT, CCK-8) to each well and

incubate according to the manufacturer's instructions.

Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength

using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the results to determine the IC50 value (the concentration at which

50% of cell viability is inhibited).

Visualizations
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Experimental Workflow for Assessing NP-1815-PX Cytotoxicity
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Treat cells with NP-1815-PX or vehicle

Incubate for 24/48/72 hours

Perform cell viability assay (e.g., MTT, CCK-8)

Measure absorbance/fluorescence

Calculate % viability and determine IC50
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Caption: Workflow for determining the cytotoxicity of NP-1815-PX.
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Reported Inhibition of NLRP3 Inflammasome Pathway by NP-1815-PX
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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